Ethyl [(3-fluorophenyl)amino](oxo)acetate
Description
Ethyl (3-fluorophenyl)aminoacetate (C₁₀H₁₀FNO₃, MW 211.19 g/mol) is a fluorinated oxoacetate ester featuring a 3-fluorophenylamino group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like AZD1152, a therapeutic candidate for hyperproliferative diseases . Its structure combines an electron-withdrawing fluorine atom with the reactive oxoacetate moiety, enabling diverse chemical transformations.
Properties
IUPAC Name |
ethyl 2-(3-fluoroanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVUAGIMMZOPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392245 | |
| Record name | F0904-0113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54739-26-3 | |
| Record name | F0904-0113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-fluorophenyl)aminoacetate typically involves the reaction of ethyl oxoacetate with 3-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl (3-fluorophenyl)aminoacetate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-fluorophenyl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl (3-fluorophenyl)aminoacetate derivatives with additional oxygen-containing functional groups, while reduction may produce ethyl (3-fluorophenyl)aminoacetate.
Scientific Research Applications
Ethyl (3-fluorophenyl)aminoacetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3-fluorophenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl (3-fluorophenyl)aminoacetate belongs to a broader class of substituted phenylamino oxoacetates. Below is a comparative analysis of its structural and functional analogs:
Substituent Variations on the Phenyl Ring
2.1.1. Halogen and Alkyl Substituents
- Ethyl (3,4-Difluorophenyl)aminoacetate Difluorination introduces stronger electron-withdrawing effects, which may alter reaction kinetics in synthetic pathways .
2.1.2. Electron-Withdrawing Groups (EWGs)
- Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (C₁₁H₁₀F₃NO₃, MW 261.20 g/mol) The para-trifluoromethyl group significantly increases steric bulk and lipophilicity. This analog was synthesized with a 72% yield using tert-butyl hydroperoxide (TBHP), highlighting the efficiency of EWGs in oxoacetate coupling reactions .
2.1.3. Electron-Donating Groups (EDGs)
- Ethyl (4-ethoxyphenyl)aminoacetate (C₁₂H₁₅NO₄, MW 237.25 g/mol) The 4-ethoxy group enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Ethyl (3-fluorophenyl)aminoacetate | 3-F | C₁₀H₁₀FNO₃ | 211.19 | Kinase inhibitor intermediate | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | 3-F, 4-CH₃ | C₁₁H₁₂FNO₃ | 225.22 | Enhanced hydrophobicity | |
| Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate | 4-CF₃ | C₁₁H₁₀F₃NO₃ | 261.20 | High-yield synthesis (72%) | |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-OCH₂CH₃ | C₁₂H₁₅NO₄ | 237.25 | Improved solubility | |
| Ethyl 2-(3-chlorophenyl)-2-oxoacetate | 3-Cl | C₁₀H₉ClO₃ | 212.63 | Antimicrobial activity |
Biological Activity
Ethyl (3-fluorophenyl)aminoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 213.19 g/mol
- CAS Number : 54739-67-2
The precise mechanism of action for Ethyl (3-fluorophenyl)aminoacetate remains largely unexplored. However, based on studies of similar compounds, it is hypothesized that it may interact with various biological targets through non-covalent interactions such as:
- Hydrogen bonding
- Electrostatic interactions
- Hydrophobic effects
These interactions suggest that the compound may modulate the activity of specific enzymes or receptors, similar to other fluorinated aromatic compounds known for their diverse biological activities.
Biological Activities
Research indicates that Ethyl (3-fluorophenyl)aminoacetate may exhibit a range of biological activities, including:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antidiabetic Effects : Potential role in glucose metabolism regulation .
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of Ethyl (3-fluorophenyl)aminoacetate on different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
-
Antimicrobial Activity :
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Research :
Comparison with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Ethyl (3-fluorophenyl)aminoacetate | Antiviral, Anticancer, Antimicrobial | Non-covalent interactions with receptors |
| Ethyl (3-bromophenyl)aminoacetate | Antimicrobial, Anti-inflammatory | Binding to specific enzymes |
| Ethyl (4-chlorophenyl)aminoacetate | Anticancer | Modulation of signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
